(1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine
Description
(1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine is a bifunctional organic compound containing a 1H-imidazole ring linked via a methylene group to an ethylamine chain terminating in a morpholine moiety. The imidazole ring (a five-membered heterocycle with two nitrogen atoms) and morpholine (a six-membered saturated ring with one oxygen and one nitrogen atom) confer unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the prevalence of imidazole and morpholine motifs in bioactive molecules, such as kinase inhibitors and GPCR modulators .
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C10H18N4O/c1-2-13-10(12-1)9-11-3-4-14-5-7-15-8-6-14/h1-2,11H,3-9H2,(H,12,13) |
InChI Key |
UWOUSOVIHYQCEN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCC2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine typically involves the reaction of imidazole derivatives with morpholine derivatives under specific conditions. One common method involves the alkylation of imidazole with a morpholine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
(1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as a ligand in biochemical assays and studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the morpholine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Morpholine-Ethylamine Linkers
a. 2-(1-Methyl-1H-imidazol-4-yl)morpholine
- Structure : Direct attachment of morpholine to the imidazole ring via a methyl group (C8H13N3O).
- Key Differences : Lacks the ethylamine spacer present in the target compound, reducing conformational flexibility and altering electronic interactions. This structural rigidity may limit binding to certain biological targets .
b. 2-Methyl-1-morpholino-2-propanamine
- Structure : Branched chain with a morpholine group attached to a propylamine backbone (C8H18N2O).
c. WIN-55,212-2 Analogues
- Structure : Compounds bearing a 2-(morpholin-4-yl)ethyl substituent (e.g., 16 in ).
- Functional Insights: In cannabinoid receptor studies, the morpholinoethyl group in 16 exhibited a Ki of 221 nM, 14-fold lower affinity than the n-pentyl analogue. This suggests that the morpholine-ethylamine motif may reduce binding efficiency in certain receptor contexts .
Imidazole Derivatives Without Morpholine
a. [2-(1H-Imidazol-2-yl)ethyl]amine dihydrochloride
- Structure : Simple ethylamine-linked imidazole (C5H10N3·2HCl).
- Such derivatives are often used as intermediates in drug synthesis .
b. N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-1H-1,2,4-triazol-4-amine
Morpholinone-Imidazole Hybrids
- Structure : Compounds incorporating morpholin-3-one (a lactam derivative of morpholine).
- Key Differences: The ketone group in morpholinone enhances hydrogen-bond acceptor capacity compared to morpholine’s ether oxygen. Such hybrids are explored for improved metabolic stability .
Physicochemical and Pharmacological Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~253.3 | 1.2 | 10–20 (DMF) | Imidazole, morpholine, amine |
| 2-(1-Methyl-1H-imidazol-4-yl)morpholine | 167.21 | 0.8 | >50 (MeOH) | Imidazole, morpholine |
| [2-(1H-Imidazol-2-yl)ethyl]amine | 111.15 | -0.5 | >100 (H2O) | Imidazole, amine |
| WIN-55,212-2 Analogue 16 | 342.4 | 3.1 | <1 (H2O) | Morpholine, carboxamide |
Biological Activity
(1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine, with CAS Number 921145-34-8 and molecular formula C10H18N4O, is a compound that has garnered interest for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 210.28 g/mol |
| Molecular Formula | C10H18N4O |
| CAS Number | 921145-34-8 |
Synthesis
The compound can be synthesized through various organic reactions involving imidazole and morpholine derivatives. The synthesis typically involves multi-step processes using solvents like dichloromethane or dimethylformamide, often requiring catalysts such as palladium or copper complexes to enhance yields and purity .
Antimicrobial Activity
Research indicates that derivatives of morpholine-based compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine possess moderate to high activity against a range of bacteria including Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (similar structure) | Staphylococcus aureus | 32 µg/mL |
| Compound B (similar structure) | Enterococcus faecalis | 16 µg/mL |
| (1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine | Bacillus cereus | Not specified |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies show that derivatives containing the morpholine group can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. For example, a related compound demonstrated cytotoxic activity against the HT29 colorectal cancer cell line with a CC50 value of approximately 58 µM .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| (1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine | HT29 | 58.44 ± 8.75 |
| Compound C | MCF7 | 99.87 ± 10.90 |
| Compound D | A549 | 129.41 ± 10.04 |
The biological activity of (1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine may be attributed to its ability to interact with various biological targets. The imidazole moiety is known for binding to enzymes and receptors, potentially inhibiting their function. The morpholine group enhances solubility and bioavailability, which is crucial for therapeutic efficacy .
Pro-Apoptotic Effects
Studies have shown that certain derivatives can increase apoptosis rates in cancer cells compared to standard chemotherapeutics like cisplatin and 5-fluorouracil. For instance, at concentrations of 10 µM, some derivatives exhibited pro-apoptotic effects comparable to those of established anticancer agents .
Case Studies
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of several morpholine-containing compounds against clinical isolates and found that those with imidazole rings exhibited enhanced activity against Gram-positive bacteria .
- Cytotoxicity Evaluation : Another research focused on the cytotoxic effects of imidazole derivatives on various cancer cell lines, highlighting the promising results of compounds similar to (1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine in inhibiting cell proliferation .
Q & A
Q. What synthetic methodologies are recommended for synthesizing (1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine?
The compound can be synthesized via multi-step reactions involving Mannich-type reactions or condensation strategies to introduce the morpholine and imidazole moieties. For example:
- Morpholine functionalization : React morpholine derivatives with formaldehyde and ethanol under reflux to form intermediates, followed by coupling with imidazole-bearing precursors (e.g., 2-aminothiazole or cyanoacetamide derivatives) .
- Imidazole incorporation : Use one-pot reactions with aromatic aldehydes or benzimidazole derivatives to stabilize the imidazole core .
- Purification : Crystallize the final product using ethanol (95%) and confirm purity via melting point analysis .
Q. Which analytical techniques are critical for characterizing this compound?
Structural validation requires a combination of:
- FT-IR spectroscopy : Identify functional groups (e.g., N-H stretching in imidazole at ~3200 cm⁻¹, C-N in morpholine at ~1100 cm⁻¹) .
- NMR spectroscopy : Use ¹H-NMR to resolve protons on the imidazole ring (~6.5–7.5 ppm) and morpholine’s ethylene groups (~2.5–3.5 ppm). ¹³C-NMR confirms carbon environments (e.g., morpholine’s quaternary carbons at ~65–70 ppm) .
- Mass spectrometry (ESI-MS or HRMS) : Verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. How can researchers assess the compound’s solubility and stability for in vitro studies?
- Solubility profiling : Test in aqueous buffers (pH 4–9) and organic solvents (DMSO, ethanol) via UV-Vis spectroscopy or HPLC. Morpholine’s polar nature enhances aqueous solubility, while imidazole may require pH adjustment .
- Stability assays : Incubate at 25°C and 37°C for 24–72 hours and monitor degradation using LC-MS. Morpholine derivatives are prone to oxidation under acidic conditions .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s receptor-binding interactions?
- Target selection : Prioritize receptors with known affinity for morpholine-imidazole hybrids (e.g., histamine H1/H4, kinase domains) .
- Docking protocols : Use software like AutoDock Vina to simulate binding poses. Key interactions include:
- Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC₅₀ values from radioligand assays .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Purity verification : Re-analyze conflicting batches via HPLC (>95% purity threshold) .
- Assay standardization : Control variables like pH, temperature, and cell lines (e.g., HepG2 vs. MCF-7 for anticancer activity) .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., thiazolo[3,2-a]pyrimidine derivatives) to identify trends .
Q. What experimental designs evaluate the compound’s environmental fate and metabolic stability?
- Environmental persistence : Use OECD guidelines to study hydrolysis (pH 7.4, 25°C) and photodegradation (UV light exposure). Monitor byproducts via GC-MS .
- Metabolic profiling : Incubate with liver microsomes (human/rat) and identify metabolites using UPLC-QTOF. Morpholine’s oxidation to morpholine N-oxide is a key pathway .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Derivatization : Synthesize analogs with substituents on the imidazole (e.g., methyl, nitro groups) or morpholine (e.g., fluorinated ethyl chains) .
- Bioactivity testing : Screen analogs against target assays (e.g., kinase inhibition, antimicrobial activity). Correlate substituent electronegativity with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
